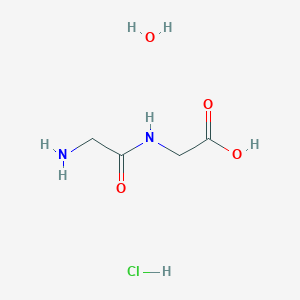

Glycylglycine hydrochloride monohydrate

説明

Glycylglycine hydrochloride monohydrate is a chemical compound with the linear formula C4H11ClN2O4 . It has a molecular weight of 186.596 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

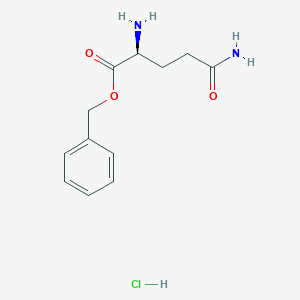

Molecular Structure Analysis

The molecular structure of Glycylglycine hydrochloride monohydrate is represented by the linear formula C4H11ClN2O4 . More detailed structural information, such as 3D visualization, is not available in the retrieved resources.Physical And Chemical Properties Analysis

Glycylglycine hydrochloride monohydrate appears as a white to almost white powder or crystal . It is soluble in water .科学的研究の応用

Buffering Agent

Glycylglycine is an excellent buffer above pH 8.0 . It can be used in various biochemical and biological research applications where maintaining a stable pH is critical.

Protein Solubility Enhancer

Glycylglycine has been shown to promote the solubility of recombinant proteins. For example, it has been used to enhance the solubility of Hepatitis C Virus (HCV) structural proteins in E. coli, which significantly improved the yield of these proteins .

Antigenic Utility

The soluble HCV proteins produced in the presence of Glycylglycine demonstrated high immunoreactivity and antigenic performance. This has been utilized to develop a novel immunoassay for the detection of active HCV infection .

Pharmaceutical Applications

Glycylglycine is used as a pharmaceutical secondary standard and a certified reference material . This means it can be used for quality control, validation, and calibration in the analysis of pharmaceutical products.

Research Tool

Glycylglycine is used in scientific research for the study of peptide structure and function, protein-protein interactions, and other aspects of biochemistry and molecular biology .

Diagnostic Applications

Glycylglycine has been used in the manufacturing of diagnostic kits and reagents . Its properties make it suitable for use in a variety of diagnostic assays.

作用機序

Target of Action

Glycylglycine is the simplest dipeptide, composed of two glycine molecules . It primarily targets the NMDA receptor complex in the central nervous system (CNS), where it binds to strychnine-insensitive glycine binding sites .

Mode of Action

The interaction of glycylglycine with its targets involves binding to the NMDA receptor complex. This binding results in increased chloride conductance and enhancement of inhibitory neurotransmission .

Biochemical Pathways

Glycylglycine is a substrate for the enzyme glycylglycine dipeptidase . It is also used in the synthesis of more complex peptides

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

Supplemental glycine, a component of glycylglycine, may have antispastic activity . It is also suggested to have antioxidant and anti-inflammatory activities .

Action Environment

The action, efficacy, and stability of glycylglycine can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Additionally, it has been reported to be helpful in solubilizing recombinant proteins in E. coli, suggesting that its action can be influenced by the presence of other compounds .

特性

IUPAC Name |

2-[(2-aminoacetyl)amino]acetic acid;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3.ClH.H2O/c5-1-3(7)6-2-4(8)9;;/h1-2,5H2,(H,6,7)(H,8,9);1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYIJCMSLMRPDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)O)N.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

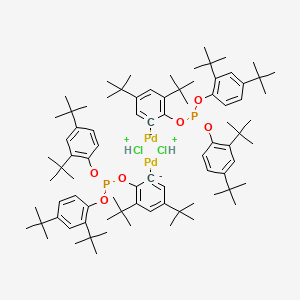

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

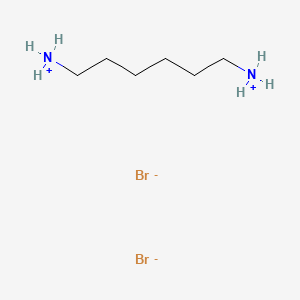

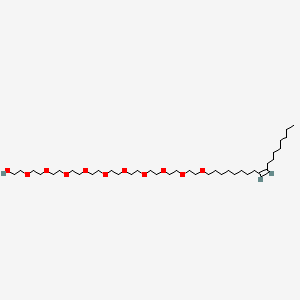

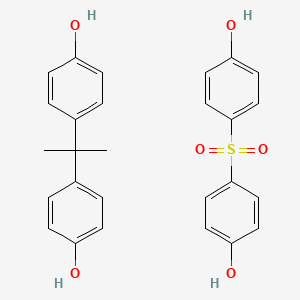

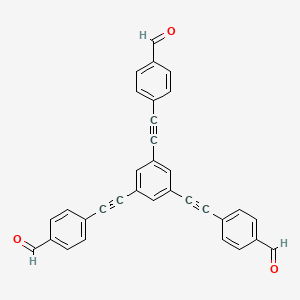

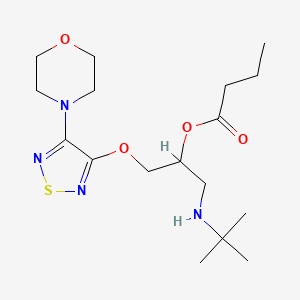

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Oxido(oxo)(15N)(15N)azaniumyl]methane](/img/structure/B3068092.png)